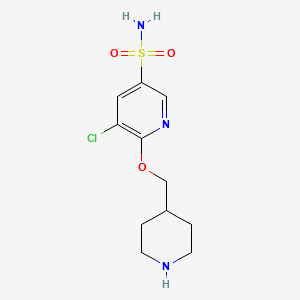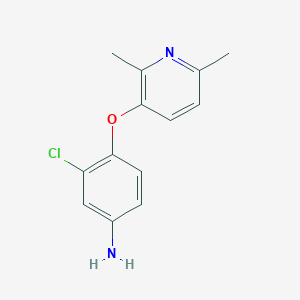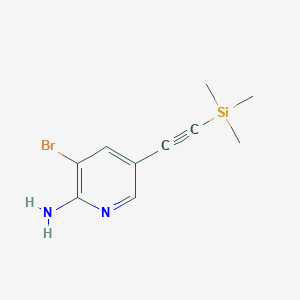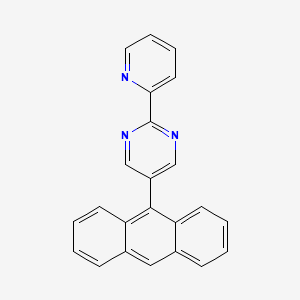
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-4-ylmethanol, often facilitated by a base such as sodium hydride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which is a target for certain cancer therapies.
Biological Research: The compound’s ability to modulate epigenetic markers makes it valuable in studying gene expression and regulation.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can increase the methylation levels of histone H3 lysine 4 (H3K4), leading to changes in gene expression. This inhibition is competitive, with the compound binding to the active site of LSD1 and preventing its interaction with the substrate .
類似化合物との比較
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Another compound with a similar structure but lacking the chloro and sulfonamide groups.
4-(2-Phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl)benzonitrile: A compound with additional phenyl and benzonitrile groups.
Uniqueness
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is unique due to its combination of a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety
特性
分子式 |
C11H16ClN3O3S |
|---|---|
分子量 |
305.78 g/mol |
IUPAC名 |
5-chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16ClN3O3S/c12-10-5-9(19(13,16)17)6-15-11(10)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H2,13,16,17) |
InChIキー |
WLRNRZRFBRENTJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1COC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)










![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)


